Home > Products > Screening Compounds P130974 > 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide - 1469439-69-7

6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide

Catalog Number: EVT-265296
CAS Number: 1469439-69-7
Molecular Formula: C27H31FN4O2
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide, also known as 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide or cabamiquine, is a novel antimalarial compound identified through phenotypic screening efforts against Plasmodium falciparum. [, ] It exhibits potent, multistage activity against the malaria parasite, targeting the liver, blood, and mosquito stages of its life cycle. [, ] This broad-spectrum efficacy positions it as a potential single-dose treatment option with transmission-blocking potential. [, , ]

Future Directions
  • Clinical Trials: Further clinical trials are necessary to fully assess the safety and efficacy of 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide in humans. []
  • Resistance Monitoring: As with any antimalarial drug, monitoring for the emergence of resistance to 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide is crucial. [] Strategies to mitigate resistance development, such as combination therapies, should be explored. []
  • Mechanism of Action Elucidation: While inhibition of PfEF2 is the primary mechanism of action, further research is needed to fully elucidate the detailed molecular interactions and any additional pathways involved. [] This deeper understanding could inform the design of even more effective derivatives or combination therapies. []

DDD107498 (Cabamiquine)

Compound Description: DDD107498, also known as cabamiquine, is a novel antimalarial drug candidate that targets Plasmodium falciparum elongation factor 2 (PfEF2), inhibiting protein synthesis. [, , , ] It exhibits potent, multistage antimalarial activity, being effective against liver, blood, and mosquito stages of the parasite life cycle. [, , , ] DDD107498 has shown excellent oral efficacy in preclinical models and has progressed to clinical trials. [, , , ]

MMV693183

Compound Description: MMV693183 is an antimalarial compound that exhibits potent transmission-blocking activity. [] It effectively inhibits the transmission of Plasmodium falciparum gametocytes to mosquito vectors. []

P218

Compound Description: P218 is a novel antifolate compound that exhibits potent antimalarial activity. [] It effectively inhibits sporogonic development in Plasmodium falciparum, preventing the parasite's progression in the mosquito vector. []

Quinoline Diamines

Compound Description: A study identified a quinoline diamine that blocks protein translation in Plasmodium falciparum by targeting translation elongation factor 2 (PfEF2). [] This compound shows activity against multiple life stages of the parasite. []

DNA Minor Groove Binders (MGBs)

Compound Description: A set of 31 DNA minor groove binders (MGBs) were evaluated for their antiplasmodial activity. [] MGBs with specific structural features, such as an alkene link between two N-terminal building blocks and a C-alkylthiazole building block, showed potent activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains. []

Source and Classification

DDD107498 belongs to a class of compounds known as quinoline-4-carboxamides. Its development stemmed from efforts to combat drug resistance in malaria treatment, particularly against Plasmodium falciparum, the most deadly malaria parasite . The compound has demonstrated significant activity against multiple stages of the Plasmodium life cycle, making it a candidate for further clinical development.

Synthesis Analysis

Methods and Technical Details

The synthesis of DDD107498 involved several key steps aimed at optimizing its chemical structure for improved efficacy and bioavailability. Initially derived from a series of phenotypic screening programs, the compound's structure was refined through medicinal chemistry approaches. Notable modifications included:

  • Substituent Changes: The replacement of bromine with fluorine to decrease molecular weight and lipophilicity.
  • Structural Modifications: Substituting the 3-pyridyl group with an ethylpyrrolidine moiety and adding a morpholine group via a methylene spacer .
  • Optimization: These changes resulted in a compound that exhibited over a 100-fold increase in potency against malaria parasites compared to its predecessors.

The final synthesis yielded a compound with favorable physicochemical properties, including good solubility and metabolic stability.

Molecular Structure Analysis

Structure and Data

DDD107498 has a complex molecular structure characterized by its quinoline core. The specific structural formula includes:

  • Core Structure: Quinoline-4-carboxamide backbone.
  • Functional Groups: Fluorine atom, ethylpyrrolidine group, and morpholine substituent.

The molecular formula is C15H17F1N2O1C_{15}H_{17}F_{1}N_{2}O_{1}, with a molecular weight of approximately 264.31 g/mol. This structure contributes to its mechanism of action by facilitating binding to translation elongation factor 2 in Plasmodium species .

Chemical Reactions Analysis

Reactions and Technical Details

DDD107498 acts primarily through the inhibition of protein synthesis in Plasmodium species. The compound binds to translation elongation factor 2, leading to ribosome stalling during protein synthesis. This mechanism is similar to that observed with other known inhibitors such as fusidic acid, which also disrupts ribosomal function by preventing dissociation of the ribosomal complex .

In vitro studies have shown that DDD107498 effectively inhibits the incorporation of labeled amino acids into proteins, demonstrating its potency in blocking translation processes within the parasite cells .

Mechanism of Action

Process and Data

The mechanism by which DDD107498 exerts its antimalarial effects involves:

  1. Target Identification: Binding to translation elongation factor 2 (eEF2), essential for protein synthesis.
  2. Inhibition Process: Preventing the translocation step during translation elongation, leading to stalled ribosomes.
  3. Impact on Parasite Growth: This inhibition results in decreased protein production necessary for parasite survival and replication within host cells.

Experimental data indicate that DDD107498 shows significantly reduced efficacy against resistant strains of Plasmodium, highlighting its specific action on eEF2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DDD107498 exhibits several notable physical and chemical properties:

  • Solubility: High solubility in various media, facilitating oral bioavailability.
  • Stability: Metabolic stability when incubated with hepatic microsomes from different species.
  • Protein Binding: Low protein binding affinity, enhancing its pharmacokinetic profile.
  • Half-Life: Long plasma half-life observed in preclinical studies (146–193 hours), indicating potential for single-dose therapeutic regimens .

These properties make DDD107498 an attractive candidate for further development as an antimalarial agent.

Applications

Scientific Uses

DDD107498 has significant potential applications in malaria treatment due to its unique mechanism of action and effectiveness against multiple life stages of the parasite. Its development aims to provide:

  • Single-Dose Treatments: Simplifying treatment regimens for patients.
  • Transmission Blocking: Reducing the spread of malaria by targeting gametocyte stages.
  • Chemoprotection: Offering protection against malaria infections in vulnerable populations.

Research continues into optimizing DDD107498's formulation and delivery methods to maximize its clinical impact while minimizing costs, making it accessible for populations in endemic regions .

Introduction

Global Burden of Malaria and Antimalarial Drug Resistance

Malaria remains a devastating global health challenge, with Plasmodium falciparum causing the majority of life-threatening cases. In 2013, approximately 200 million clinical malaria cases and 584,000 deaths were reported, primarily affecting children and pregnant women in sub-Saharan Africa [1]. By 2021, the burden remained severe, with 247 million infections and 619,000 deaths worldwide [7]. The economic and social impacts are magnified in resource-limited regions, where healthcare infrastructure struggles to manage transmission and complications.

A critical barrier to malaria control is widespread drug resistance. Artemisinin-based combination therapies (ACTs), the first-line treatment since 2003, now face reduced efficacy due to emerging resistance mutations in Southeast Asia, Africa, and South America [7] [10]. Resistance manifests as delayed parasite clearance following treatment, increasing risks of severe disease and transmission. For instance, kelch13 mutations undermine artemisinin’s potency, while partner drugs like sulfadoxine-pyrimethamine face resistance from Pfdhfr/Pfdhps mutations [4] [10]. This multidrug resistance threatens to reverse decades of progress, necessitating new antimalarials with novel mechanisms of action and high barriers to resistance.

Emergence of DDD107498 as a Multistage Antimalarial Agent

DDD107498 (developmental code: M5717; common name: Cabamiquine) emerged from a targeted effort to address limitations of existing therapies. Discovered through a collaboration between the University of Dundee’s Drug Discovery Unit (DDU) and Medicines for Malaria Venture (MMV), it originated from a phenotypic screen of 4,731 compounds against blood-stage P. falciparum [1] [3] [9]. Optimization of an initial quinoline-4-carboxamide scaffold involved strategic modifications:

  • Replacing bromine with fluorine to reduce molecular weight and lipophilicity
  • Substituting a pyridyl group with ethylpyrrolidine for improved metabolic stability
  • Adding a morpholine group via a methylene spacer to enhance solubility and potency [1].

This yielded DDD107498, which demonstrated unprecedented multistage activity:

  • Blood stages: EC~50~ of 1.0 nM against drug-sensitive P. falciparum 3D7 and similar potency against multidrug-resistant strains [1].
  • Liver stages: EC~50~ of ~1 nM against P. berghei and P. yoelii, with efficacy after only 2 hours of exposure [1].
  • Transmission blocking: EC~50~ of 1.8 nM against gametocyte formation in mosquitoes [1].

Its ability to target multiple lifecycle stages positions it as a versatile tool for treatment, chemoprotection, and transmission reduction.

Research Significance and Objectives

DDD107498 represents a scientific breakthrough with three key implications:

  • Novel Mechanism of Action: It selectively inhibits Plasmodium translation elongation factor 2 (PfeEF2), a GTP-dependent protein essential for ribosomal translocation along mRNA. This target had not been exploited clinically before [1] [8].
  • Operational Advantages: Its long half-life (106–193 hours in humans) and high oral bioavailability enable single-dose regimens, crucial for resource-limited settings and eradication campaigns [7] [9].
  • Resistance Management: Preclinical studies indicate a high genetic barrier to resistance, requiring multiple mutations for significant loss of potency [10].

Research objectives focused on:

  • Validating eEF2 as a druggable target
  • Establishing efficacy across parasite lifecycle stages
  • Ensuring manufacturability at low cost (~$1 per treatment) [1] [3].

Table 1: In Vitro Activity of DDD107498 Against Key Parasite Targets

Parasite StageStrain/SpeciesEC₅₀ (nM)Experimental Model
Asexual Blood StageP. falciparum 3D71.0In vitro culture [1]
Asexual Blood StageP. falciparum (clinical isolates)0.51–0.81Ex vivo assays [1]
Liver Schizont StageP. berghei~1In vitro hepatocyte infection [1]
Transmission BlockingP. falciparum gametes1.2–1.8Standard Membrane Feeding Assay [1]

Table 2: Summary of DDD107498's Multistage Antimalarial Activity

Lifecycle StageBiological ImpactTherapeutic Application
Asexual Blood StageCidal activity; disrupts trophozoite developmentTreatment of acute malaria
Liver StagePrevents hepatocyte invasion and schizont formationCausal chemoprophylaxis
Gametocyte StageInhibits male/female gamete formationTransmission blocking
Mosquito StagePrevents oocyst developmentCommunity-level transmission reduction

Properties

CAS Number

1469439-69-7

Product Name

DDD107498

IUPAC Name

6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide

Molecular Formula

C27H31FN4O2

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)

InChI Key

BENUHBSJOJMZEE-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

DDD107498; DDD-107498; DDD 107498; DDD 498; DDD-498; DDD498; MMV121; MMV-121; MMV 121

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.